

Thioridazine: A Repurposed Phenothiazine with Potent Anti-Tuberculosis Activity

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the exploration of novel therapeutic strategies. **Thioridazine**, a phenothiazine antipsychotic, has emerged as a promising candidate for repurposing as an antituberculosis agent. This document provides a comprehensive technical overview of the preclinical evidence supporting the use of **thioridazine** against Mycobacterium tuberculosis. It details the compound's multifaceted mechanism of action, summarizes its in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays. This guide is intended to serve as a resource for researchers and drug development professionals working to advance new treatments for tuberculosis.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, represents a significant global health threat. The emergence of drug-resistant strains has severely compromised the efficacy of standard treatment regimens, creating an urgent need for new drugs with novel mechanisms of action. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers an accelerated pathway for drug development. **Thioridazine**, a drug with a long history of use in psychiatry, has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant Mtb.[1][2][3] This guide delves into the scientific basis for its anti-tubercular activity.



Mechanism of Action

Thioridazine exerts its anti-mycobacterial effect through a multi-pronged approach, targeting several key physiological processes in M. tuberculosis. This multifaceted mechanism is a significant advantage, as it may reduce the likelihood of resistance development.

Inhibition of Efflux Pumps

A primary mechanism of drug resistance in Mtb is the active extrusion of antibiotics by efflux pumps. **Thioridazine** has been shown to inhibit these pumps, thereby increasing the intracellular concentration of co-administered antibiotics and restoring their efficacy.[1] This makes **thioridazine** a promising candidate for combination therapy.

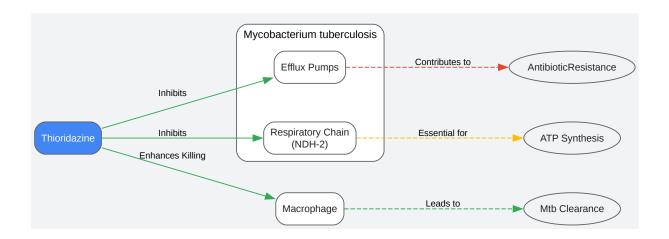
Disruption of the Respiratory Chain

Thioridazine targets the type-II NADH-menaquinone oxidoreductase (NDH-2), a crucial component of the Mtb respiratory chain.[4] Inhibition of NDH-2 disrupts electron transport and ATP synthesis, leading to a reduction in cellular energy levels and ultimately, bacterial cell death.

Enhancement of Host-Mediated Killing

Thioridazine has been observed to enhance the killing of intracellular Mtb by macrophages.[1] [5] While the precise mechanism is still under investigation, it is believed to involve the acidification of the phagolysosome, creating an environment that is more hostile to the bacteria. [5]





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Figure 1: Thioridazine's multi-target mechanism of action against M. tuberculosis.

In Vitro Efficacy

The in vitro activity of **thioridazine** has been evaluated against a range of M. tuberculosis strains, including drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) isolates.

Minimum Inhibitory Concentration (MIC)

The MIC of **thioridazine** against Mtb typically ranges from 4 to 32 μ g/mL.[2][3] It is important to note that while these concentrations are higher than what is safely achievable in plasma, **thioridazine** concentrates within macrophages, the primary host cell for Mtb, reaching effective intracellular concentrations.[1][5]



M. tuberculosis Strain	Resistance Profile	MIC (μg/mL)	Reference
H37Rv	Susceptible	4 - 15	[1][2]
Clinical Isolates	MDR	4 - 32	[2][6]
Clinical Isolates	XDR	4	[1]

Table 1: Summary of reported Minimum Inhibitory Concentrations (MICs) of **thioridazine** against various M. tuberculosis strains.

In Vivo Efficacy

Preclinical studies in murine models of tuberculosis have demonstrated the in vivo efficacy of **thioridazine**, both as a monotherapy and in combination with standard anti-TB drugs.

Bacterial Load Reduction in Murine Models

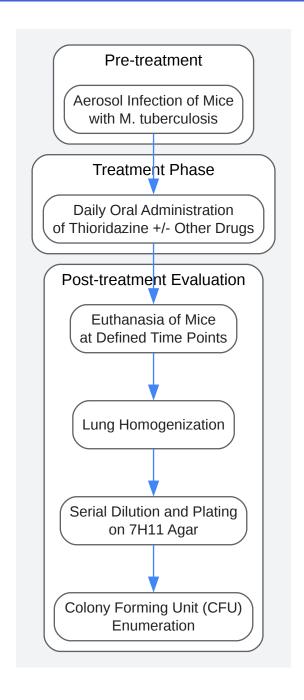
Treatment of Mtb-infected mice with **thioridazine** has been shown to significantly reduce the bacterial burden in the lungs.[1][4] Daily oral administration of **thioridazine** at doses of 32 and 70 mg/kg resulted in a significant reduction in colony-forming units (CFU) in the lungs of infected mice.[1][5] Furthermore, the addition of **thioridazine** to a standard regimen of isoniazid and rifampicin showed a synergistic effect, leading to a greater reduction in bacterial load compared to the standard regimen alone.[1]



Animal Model	M. tuberculosi s Strain	Treatment	Duration	Lung CFU Reduction (log10)	Reference
BALB/c Mice	H37Rv	Thioridazine (32 mg/kg/day)	60 days	~1.0	[1]
BALB/c Mice	H37Rv	Thioridazine (70 mg/kg/day)	60 days	~1.5	[1]
BALB/c Mice	MDR Strain	Thioridazine (70 mg/kg/day)	60 days	~0.8	[1]
BALB/c Mice	H37Rv	Isoniazid + Rifampicin + Thioridazine (25 mg/kg/day)	4 months	>4.0 (sterilization)	[7]

Table 2: In vivo efficacy of **thioridazine** in murine models of tuberculosis.





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Figure 2: Experimental workflow for in vivo efficacy testing of **thioridazine**.

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth microdilution method using Middlebrook 7H9 broth.



- Prepare a stock solution of **thioridazine** in an appropriate solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the thioridazine stock solution in a 96-well microtiter
 plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumindextrose-catalase).
- Inoculate each well with a standardized suspension of M. tuberculosis to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Include a positive control (no drug) and a negative control (no bacteria).
- Incubate the plates at 37°C for 7-14 days.
- The MIC is defined as the lowest concentration of thioridazine that completely inhibits visible growth of Mtb.

Cytotoxicity Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a macrophage cell line (e.g., THP-1).[8][9]

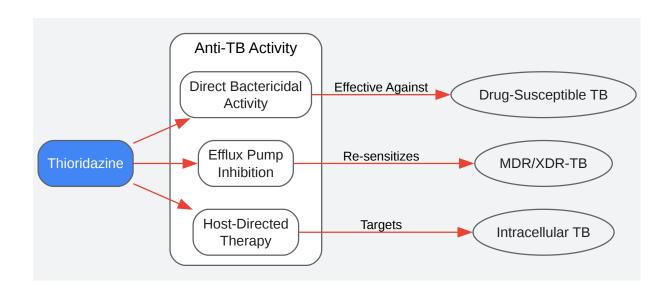
- Seed macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Expose the cells to various concentrations of **thioridazine** for 24-48 hours.
- Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is the concentration of thioridazine that reduces cell viability by 50%.

In Vivo Efficacy in a Murine Model



Method: Aerosol infection model in BALB/c mice.[5]

- Infect BALB/c mice with a low dose of aerosolized M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).
- After 4-6 weeks to establish a chronic infection, randomize the mice into treatment and control groups.
- Administer thioridazine daily by oral gavage at the desired doses. The control group receives the vehicle alone.
- At specified time points (e.g., 4 and 8 weeks post-treatment initiation), euthanize a subset of mice from each group.
- Aseptically remove the lungs and homogenize them in phosphate-buffered saline (PBS).
- Plate serial dilutions of the lung homogenates onto Middlebrook 7H11 agar plates supplemented with OADC.
- Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per lung.
- Compare the CFU counts between the treated and control groups to assess the efficacy of thioridazine.





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Figure 3: Logical relationship of **thioridazine**'s activities and their impact on TB.

Conclusion and Future Directions

Thioridazine presents a compelling case for repurposing as an anti-tuberculosis agent. Its multifaceted mechanism of action, efficacy against drug-resistant strains, and ability to enhance host-mediated killing make it a valuable candidate for further investigation. While preclinical data are promising, further studies are needed to optimize dosing regimens, evaluate its long-term safety in the context of TB treatment, and fully elucidate its synergistic interactions with other anti-TB drugs. Clinical trials are warranted to translate these preclinical findings into effective therapies for patients with difficult-to-treat tuberculosis.

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